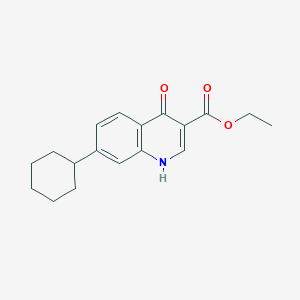
N-tert-butyl-4-nitroaniline
Descripción general
Descripción
N-tert-butyl-4-nitroaniline, also known as 4-tert-Butyl-2-nitroaniline, is an organic compound with the molecular formula C10H14N2O2. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tert-butyl group (-C(CH3)3). It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-nitroaniline typically involves the nitration of tert-butylbenzene followed by the reduction of the nitro group. One common method includes:
Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the tert-butyl group.
Reduction: The nitro group is then reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The nitration and reduction steps are optimized for large-scale production, often using automated systems to monitor and control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-tert-Butylaniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-tert-butyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylaniline: Similar structure but lacks the nitro group.
4-Nitroaniline: Similar structure but lacks the tert-butyl group.
2,4-Dinitroaniline: Contains two nitro groups but lacks the tert-butyl group.
Uniqueness
N-tert-butyl-4-nitroaniline is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in similar compounds.
Propiedades
Número CAS |
4138-38-9 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-tert-butyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3 |
Clave InChI |
UTMISJPMGAMQPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropyl]azetidine](/img/structure/B8707502.png)


